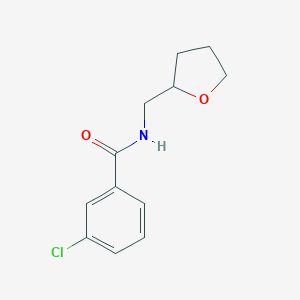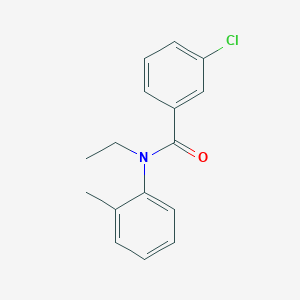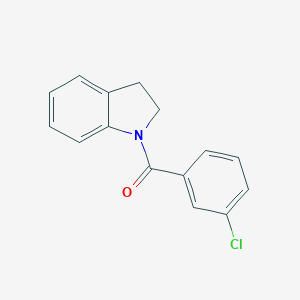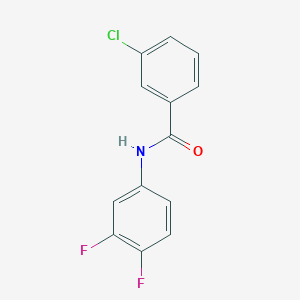![molecular formula C32H23N3O5S B405066 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide CAS No. 328540-15-4](/img/structure/B405066.png)
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C32H23N3O5S and its molecular weight is 561.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry in Pharmacological Profiles
A review by Veinberg et al. (2015) on the stereochemistry of phenylpiracetam and its methyl derivative highlights the importance of enantiomeric purity in enhancing pharmacological profiles. The study discusses the direct relationship between stereocenters' configuration and biological properties, emphasizing the necessity for drug substance purification from less active enantiomers. This research suggests that the specific stereochemistry of complex molecules, akin to the one , may significantly impact their biological activity and potential applications in central nervous system agents (Veinberg et al., 2015).
Applications in Heterocyclic Compound Synthesis
Research by Gomaa and Ali (2020) on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the value of such compounds as building blocks for synthesizing heterocyclic structures. These compounds serve as precursors for various heterocyclic compounds like pyrazolo-imidazoles and spiropyrans, underlining their significance in synthetic organic chemistry and potential utility in creating new materials with varied biological activities (Gomaa & Ali, 2020).
Pharmacological Significance of Cyanopyridine Derivatives
A review by Ghosh et al. (2015) on 2-oxo-3-cyanopyridine derivatives outlines the diverse pharmacological significance of these compounds, including anticancer, antibacterial, and antifungal activities. The high reactivity of these scaffolds in organic synthesis implies potential research applications for the compound in developing new therapeutic agents (Ghosh et al., 2015).
Radical Cyclization in Organic Synthesis
Ishibashi and Tamura (2004) discuss the control of regiochemistry in radical cyclizations, a technique widely used for constructing carbo- and heterocyclic compounds. The study provides insights into synthesizing complex molecular structures, potentially including compounds like the one . This research emphasizes the importance of reaction conditions, such as temperature, in determining the outcomes of radical cyclizations, relevant for synthesizing pharmacologically active compounds (Ishibashi & Tamura, 2004).
Propiedades
IUPAC Name |
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N3O5S/c1-19-28(30(37)35-22-9-4-3-5-10-22)29(20-12-14-23(39-2)15-13-20)25(17-33)31(34-19)41-18-26(36)24-16-21-8-6-7-11-27(21)40-32(24)38/h3-16H,18H2,1-2H3,(H,35,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOGDQJOIUKJCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


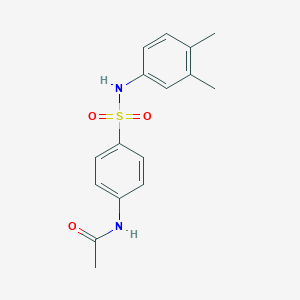
![N-(4-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B404987.png)
![Dimethyl 2-{[(3-chlorophenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B404988.png)
